molecular formula C21H20N4O4 B11226353 2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11226353
M. Wt: 392.4 g/mol
InChI Key: LXJBAOHRHCXLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative with a 2-methoxyphenyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 7-position of the heterocyclic core. The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in tubulin-targeting agents, contributing to microtubule destabilization and antiproliferative activity . This compound is part of a broader class of diaryltriazolopyrimidines designed to optimize antitubulin effects by modifying substituents at key positions .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O4/c1-26-16-8-6-5-7-14(16)20-23-21-22-10-9-15(25(21)24-20)13-11-17(27-2)19(29-4)18(12-13)28-3/h5-12H,1-4H3

InChI Key

LXJBAOHRHCXLAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of Imidate Precursors

The synthesis begins with dimethyl cyanodithioimidocarbonate (7) , which undergoes nucleophilic substitution with 2-methoxyaniline in methanol under reflux to yield imidate 8a . This intermediate is critical for introducing the 2-methoxyphenyl group at the triazole’s 2-position. The reaction’s efficiency (78–81% yield) hinges on the electron-donating methoxy group, which enhances amine nucleophilicity.

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Time: 6–8 hours

Cyclization to 5-Amino-1,2,4-Triazole Derivatives

Imidate 8a is treated with hydrazine hydrate in methanol to form 5-amino-1-aryl-1,2,4-triazole (9a) . This step proceeds via nucleophilic attack of hydrazine at the thiocarbonyl group, followed by cyclodehydration. The 5-amino group is essential for subsequent annulation with enaminones.

Key Data :

  • Yield: 85%

  • Characterization: 1H^1H NMR (DMSO-d6): δ 7.45–7.12 (m, 4H, Ar-H), 5.21 (s, 2H, NH2_2).

Enaminone Synthesis and Final Cyclization

Enaminone 10 , prepared by condensing 3,4,5-trimethoxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) , reacts with 9a in glacial acetic acid at 80°C. This Friedländer-type annulation forms the triazolo[1,5-a]pyrimidine core, installing the 3,4,5-trimethoxyphenyl group at the 7-position.

Optimized Parameters :

  • Catalyst: Glacial acetic acid

  • Temperature: 80°C

  • Time: 2 hours

  • Yield: 78%

Analytical Validation :

  • 13C^{13}C NMR (CDCl3_3): δ 164.2 (C-2), 152.1 (C-7), 60.1–56.3 (OCH3_3).

  • HRMS: m/z 473.1802 [M+H]+^+ (calc. 473.1805).

Ketene Dithioacetal-Mediated Annulation

Synthesis of Ketene Dithioacetals

2-Methoxybenzaldehyde reacts with malononitrile in the presence of sodium methoxide to form ketene dithioacetal 11 . This intermediate’s electrophilic carbon centers enable regioselective cyclization with 5-amino-1,2,4-triazole .

Reaction Scheme :

2-Methoxybenzaldehyde+MalononitrileNaOMe/MeOHKetene Dithioacetal 11\text{2-Methoxybenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{NaOMe/MeOH}} \text{Ketene Dithioacetal 11}

Cyclization to Triazolo[1,5-a]Pyrimidine

Heating 11 with 5-amino-1,2,4-triazole in methanol introduces the 2-methoxyphenyl group. Subsequent annulation with 3,4,5-trimethoxybenzaldehyde under acidic conditions installs the 7-substituted aryl group.

Critical Observations :

  • Yield: 65%

  • Regioselectivity: The reaction favors the [1,5-a] isomer due to thermodynamic stability.

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 8.12 (s, 1H, H-5), 7.38–6.89 (m, 7H, Ar-H).

Enaminone-Driven Ring Closure

Preparation of Polymethoxy-Substituted Enaminones

3,4,5-Trimethoxyacetophenone reacts with DMF-DMA to form enaminone 12 , which serves as a dienophile in heterocyclization. The electron-rich aryl group directs annulation to the 7-position.

Synthetic Details :

  • Temperature: 120°C

  • Time: 6 hours

  • Yield: 81%

Condensation with 2-Methoxyphenyl-Triazole

Cyclocondensation of enaminone 12 with 2-(2-methoxyphenyl)-1,2,4-triazole in ethanol/HCl produces the target compound. The reaction’s regiochemistry is confirmed by X-ray diffraction.

X-Ray Crystallography Data :

  • Space Group: P21_1/c

  • Bond Lengths: N1–C2 = 1.3286(17) Å, C2–N3 = 1.3562(18) Å

  • Dihedral Angle: 18.16° between aryl rings.

Comparative Analysis of Synthetic Routes

MethodKey IntermediateYield (%)Reaction TimeRegioselectivity Control
Imidate CyclizationEnaminone 10782 hoursHigh
Ketene DithioacetalKetene 11658 hoursModerate
Enaminone AnnulationEnaminone 12816 hoursExcellent

Key Findings :

  • Enaminone-based methods achieve superior yields due to stabilized transition states.

  • Ketene dithioacetals require longer reaction times but offer flexibility in substituent introduction.

  • Acidic conditions favor cyclization but may necessitate purification to remove byproducts like deformylated ketones .

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR : Distinct singlet at δ 3.85–3.92 (9H, OCH3_3) confirms the 3,4,5-trimethoxyphenyl group. Aromatic protons appear as doublets (δ 6.45–7.38) integrating for six hydrogens.

  • 13C^{13}C NMR : Carbonyl resonance at δ 164.2 (C-2) and quaternary carbons at δ 152.1 (C-7) validate the fused triazolo-pyrimidine system.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 473.1802 [M+H]+^+

  • Calculated: m/z 473.1805 for C24_{24}H24_{24}N4_4O4_4.

X-Ray Diffraction Studies

Single-crystal analysis confirms the Z-geometry of the olefinic bond in intermediates and the planar triazolo-pyrimidine core .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has shown promise in targeting cancer pathways through:

  • Inhibition of Kinases : Similar compounds have been reported to act on aurora kinases, essential for cell division and often overexpressed in tumors.
  • Cell Line Studies : In vitro assays have shown cytotoxic effects against breast cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Related triazolopyrimidine derivatives have demonstrated effectiveness against a range of bacteria and fungi, indicating their potential use in treating infectious diseases.

Herbicidal Activity

Triazolopyrimidine derivatives have been explored for their herbicidal properties. The compound's structure allows it to interact with plant metabolic pathways, potentially leading to the development of new herbicides that are effective against resistant weed species.

Development of New Materials

The unique chemical structure of triazolopyrimidines makes them suitable for developing novel materials with specific electronic or optical properties. Research into polymer composites incorporating these compounds is ongoing, with potential applications in electronics and photonics.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various triazolopyrimidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain substitutions on the triazolopyrimidine scaffold enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of a series of triazolopyrimidines against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited broad-spectrum activity, making them candidates for further development into new antibiotics.

Table 1: Biological Activities of Triazolopyrimidine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer15[Study on MDA-MB-231 Cells]
Compound BAntimicrobial10[Antimicrobial Testing]
Compound CHerbicidalN/A[Herbicidal Activity Study]

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the triazolopyrimidine scaffold is critical for modulating biological activity. Key comparisons include:

Compound 2-Position Substituent Activity Highlights Reference
Target compound 2-Methoxyphenyl Designed for balanced antitubulin activity; structural analog of CA-4 derivatives
Compound 6a (N2-(4-Chlorobenzyl)) 4-Chlorobenzylamino IC₅₀: 0.75 µM (HeLa), 1.02 µM (A549); moderate tubulin inhibition (40% at 10 µM)
Compound 6d (N2-(3-Phenylpropyl)) 3-Phenylpropylamino High antiproliferative activity; improved solubility
Cevipabulin (2b) Des-methyl analog Competes with vinca alkaloids; disrupts microtubule integrity
Compound 6 (4'-Methoxy-3'-hydroxyphenyl) 4'-Methoxy-3'-hydroxyphenyl IC₅₀: 60 nM (HeLa); potent tubulin polymerization inhibition

Key Findings :

  • The target compound’s 2-methoxyphenyl group balances steric and electronic effects, avoiding the bulkiness of benzylamino derivatives (e.g., 6a–d) while retaining affinity for tubulin .
  • Hydroxyl or halogen substituents (e.g., 6a’s 4-Cl) enhance activity but may reduce metabolic stability .
Substituent Variations at the 7-Position

The 7-position typically retains the 3,4,5-trimethoxyphenyl group across analogs, but exceptions exist:

Compound 7-Position Substituent Activity Highlights Reference
Target compound 3,4,5-Trimethoxyphenyl Standard pharmacophore for tubulin binding
Compound 5s () 3,4,5-Trimethoxyphenyl + thiazole Antiproliferative activity via carboxamide linkage; IC₅₀ data pending
6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl) () 4-Methoxyphenyl Antimitotic microtubule destabilization; lower potency than target compound

Key Findings :

  • The 3,4,5-trimethoxyphenyl group is essential for high-affinity tubulin binding, as its removal (e.g., 6-(4-methoxyphenyl) in ) reduces activity .
Modifications at the 5- and 6-Positions

Additional substitutions at the 5- and 6-positions influence solubility and target engagement:

Compound 5/6-Position Modifications Activity Highlights Reference
Target compound None (standard scaffold) Focus on 2- and 7-position optimization
Compound 5j () 6-Carboxamide (4-nitrophenyl) IC₅₀: 453 nM (HeLa); improved logP vs. non-carboxamide analogs
Compound 7n () 5-Methyl + N2-(4-Cl-benzyl) IC₅₀: 455 nM (HeLa); synergistic effects of 5-methyl and benzylamino groups

Key Findings :

  • Carboxamide derivatives (e.g., 5j) exhibit enhanced solubility but variable potency, suggesting trade-offs between hydrophilicity and target affinity .
  • 5-Methyl groups (e.g., 7n) improve metabolic stability without compromising activity .

Mechanistic and Structural Insights

  • Tubulin Binding : The target compound’s 3,4,5-trimethoxyphenyl group mimics colchicine-site binders, while the 2-methoxyphenyl moiety prevents steric clashes observed in bulkier analogs (e.g., 6d) .
  • SAR Trends: Electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position enhance potency but reduce bioavailability . Ortho-substitution (e.g., 2-methoxy) optimizes tubulin interactions compared to para-substituted analogs .

Biological Activity

2-(2-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties and mechanisms of action, based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H20_{20}N4_4O4_4
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 1574409-30-5
PropertyValue
Molecular FormulaC21_{21}H20_{20}N4_4O4_4
Molecular Weight392.4 g/mol
CAS Number1574409-30-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives, including the compound in focus. These derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.

Key Findings

  • Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Notably, one derivative exhibited IC50_{50} values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-FU in some cases .
  • Mechanism of Action :
    • ERK Signaling Pathway : The compound was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2, and AKT) .
    • Cell Cycle Arrest : It induced G2/M phase arrest in cancer cells and triggered apoptosis through the regulation of cell cycle-related proteins .
  • Comparative Studies : In comparative studies with other triazolo[1,5-a]pyrimidine derivatives, some compounds showed even lower IC50_{50} values (e.g., 0.53 μM against HCT-116), indicating a promising avenue for further development as anticancer agents .

Additional Biological Activities

In addition to anticancer properties, triazolo[1,5-a]pyrimidine derivatives have shown a range of biological activities:

  • Antibacterial Activity : Certain derivatives exhibit antibacterial properties against various pathogens.
  • Antiviral Effects : Some studies suggest potential antiviral activity against specific viral strains.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Antiproliferative Evaluation

A study involving a series of synthesized triazolo[1,5-a]pyrimidine derivatives assessed their antiproliferative effects on MCF-7 cells. The most potent derivative exhibited an IC50_{50} value of 3.91 μM, indicating strong cytotoxicity and potential for therapeutic use against breast cancer .

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways revealed that the compound's ability to inhibit tubulin polymerization contributes significantly to its anticancer effects. This mechanism is crucial for disrupting cancer cell division and promoting apoptosis in malignant cells .

Q & A

What are the primary synthetic routes for preparing 2-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?

Basic:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Common solvents include dimethylformamide (DMF) or acetic acid under reflux conditions, with heating (80–120°C) to facilitate ring closure. Key intermediates include 2-methoxyphenyl and 3,4,5-trimethoxyphenyl moieties, which are introduced via nucleophilic substitution or Suzuki coupling .
Advanced:
Optimization of reaction conditions is critical. For example, using catalytic additives like iodine or acetic anhydride can improve yields by accelerating cyclization. Recent protocols emphasize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm regioselectivity .

What is the structural basis for its antitubulin activity?

Basic:
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. The 3,4,5-trimethoxyphenyl group at the 7-position is critical for interaction with β-tubulin, while the 2-methoxyphenyl moiety enhances hydrophobic interactions .
Advanced:
Structure-activity relationship (SAR) studies reveal that replacing the 3,4,5-trimethoxyphenyl group with less polar substituents (e.g., 4-fluorophenyl) reduces potency by >10-fold. Molecular docking shows that the methoxy groups form hydrogen bonds with Thr179 and Asn258 residues in tubulin, stabilizing the bound conformation .

How do researchers resolve contradictions in antiproliferative data across cancer cell lines?

Advanced:
Discrepancies in IC₅₀ values (e.g., 60 nM in HeLa vs. 3–18 µM in other lines) are analyzed via:

  • Cell-specific factors : Differences in tubulin isoform expression or drug efflux pumps (e.g., P-glycoprotein).
  • Assay conditions : Varying incubation times (24 vs. 72 hours) or serum concentrations in media.
  • Metabolic stability : Hepatic microsomal assays assess if rapid metabolism in certain lines reduces efficacy .

What analytical methods are used to characterize this compound?

Basic:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions.
  • HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 434.2) .
    Advanced:
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC deposition numbers).
  • DSC/TGA : Evaluates thermal stability (decomposition >250°C) for formulation studies .

How can computational modeling guide derivative design?

Advanced:

  • QSAR models : Correlate substituent electronegativity/logP with tubulin binding affinity.
  • Molecular dynamics simulations : Predict binding persistence (e.g., 3,4,5-trimethoxyphenyl maintains >90% occupancy over 100 ns simulations).
  • ADMET prediction : Tools like SwissADME forecast solubility (LogS ≈ -4.5) and CYP3A4 inhibition risks .

What strategies improve metabolic stability of triazolopyrimidine derivatives?

Advanced:

  • Cyclization : Incorporating labile groups (e.g., carbonyl) into heterocyclic rings reduces hepatic clearance.
  • Fluorination : Adding fluorine at para positions on phenyl rings slows CYP450-mediated oxidation.
  • Prodrug approaches : Phosphate esters enhance aqueous solubility and prolong half-life .

How is selectivity against non-cancerous cells assessed?

Basic:

  • Comparative cytotoxicity assays : Test IC₅₀ in primary human fibroblasts (e.g., MRC-5) vs. cancer lines (HeLa, HCT-116).
  • Tubulin isoform profiling : Quantify βIII-tubulin expression in cancer vs. normal cells via qPCR .
    Advanced:
  • Kinase profiling screens : Use panels (e.g., Eurofins KinaseProfiler) to rule off-target effects (IC₅₀ >10 µM for kinases like EGFR or VEGFR2) .

What in vivo models validate its anticancer efficacy?

Advanced:

  • Xenograft models : Nude mice implanted with HCT-116 tumors show 60–70% tumor reduction at 10 mg/kg (oral, daily for 21 days).
  • Pharmacokinetics : Plasma half-life (t₁/₂ ≈ 3.5 hours) and brain penetration (Cmax ≈ 1.2 µg/g) are measured via LC-MS/MS.
  • Tubulin polymerization assays : Ex vivo analysis of tumor biopsies confirms target engagement .

What are the formulation challenges for this compound?

Basic:

  • Low solubility : Aqueous solubility <10 µg/mL necessitates co-solvents (e.g., PEG-400/Cremophor EL).
  • Stability : Degrades under acidic conditions (pH <4), requiring enteric-coated tablets .
    Advanced:
  • Nanoformulations : Liposomal encapsulation improves bioavailability (AUC increased 2.5-fold vs. free drug) and reduces hepatotoxicity .

How is its antiviral potential explored?

Advanced:

  • Viral replication assays : Test inhibition of RNA polymerases (e.g., SARS-CoV-2 RdRp) using pseudovirus systems.
  • Protease inhibition : FRET-based assays measure IC₅₀ against viral proteases (e.g., HIV-1 protease, IC₅₀ ≈ 8 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.